4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid
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Overview
Description
4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid is a compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoic acid with hydrazine derivatives to form the triazole ring, followed by further cyclization to form the quinazoline structure . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins, particularly as a DNA intercalator.
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid involves its interaction with DNA and proteins. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the DNA structure . This leads to the inhibition of topoisomerase II, preventing DNA replication and ultimately inducing apoptosis in cancer cells . The compound also affects various signaling pathways, including the BAX/Bcl-2 pathway, which is involved in the regulation of apoptosis .
Comparison with Similar Compounds
- [1,2,4]Triazolo[3,4-a]phthalazin-6(5H)-one derivatives
- [1,2,4]Triazolo[1,5-c]quinazoline derivatives
Comparison: 4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid is unique due to its specific structure, which allows for high binding affinity to DNA and selective inhibition of topoisomerase II . Compared to [1,2,4]Triazolo[3,4-a]phthalazin-6(5H)-one derivatives, it has a higher DNA binding affinity but lower activity against topoisomerase II . The [1,2,4]Triazolo[1,5-c]quinazoline derivatives, on the other hand, have shown comparable cytotoxic activity but differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C16H11N5O2 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid |
InChI |
InChI=1S/C16H11N5O2/c22-15(23)10-5-7-11(8-6-10)18-16-19-13-4-2-1-3-12(13)14-20-17-9-21(14)16/h1-9H,(H,18,19)(H,22,23) |
InChI Key |
NOPGVZJHDCNLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C(=N2)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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